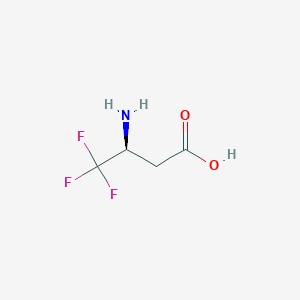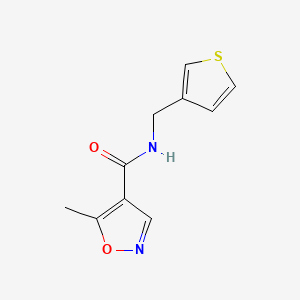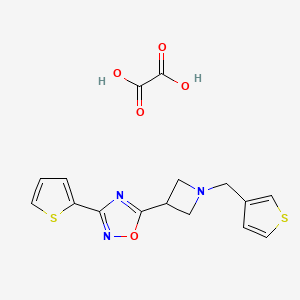
N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide” is a complex organic compound. Based on its nomenclature, it contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and nitrogen each . It also contains a chlorophenyl group, suggesting the presence of a benzene ring with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Wirkmechanismus
N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide works by binding to the ghrelin receptor, which is primarily located in the hypothalamus and pituitary gland. This binding stimulates the release of GH and IGF-1, which in turn promotes growth and repair of tissues throughout the body. This compound also has a number of other effects, including increasing appetite, improving sleep quality, and reducing inflammation.
Biochemical and Physiological Effects:
In addition to its effects on GH and IGF-1 levels and body composition, this compound has been shown to have a number of other biochemical and physiological effects. These include improving bone density, increasing muscle strength and endurance, and enhancing cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide for lab experiments is its ability to stimulate GH and IGF-1 secretion without the need for exogenous administration of these hormones. This makes it a useful tool for studying the effects of these hormones on various physiological processes. However, it is important to note that this compound has a relatively short half-life and may require frequent dosing to maintain consistent levels in the body. Additionally, its effects on other physiological processes may complicate interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide. One area of interest is its potential as a treatment for age-related conditions such as sarcopenia and osteoporosis. Another area of interest is its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models. Additionally, there is interest in exploring the potential of this compound in combination with other compounds for the treatment of various diseases, including cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide involves the reaction of 4-(aminomethyl)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methylbenzamide with 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase GH and IGF-1 levels in healthy adults and elderly individuals, as well as in patients with growth hormone deficiency (GHD). It has also been shown to improve body composition, including increasing lean body mass and reducing body fat, in both healthy and obese individuals.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-11-17(18(23-26-11)15-5-3-4-6-16(15)20)19(25)22-14-9-7-13(8-10-14)21-12(2)24/h3-10H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZQNYZZKAECJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine](/img/structure/B2787199.png)


![2-(2-chlorophenyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787205.png)
![4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2787208.png)
![3,5-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2787210.png)
![Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B2787212.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide](/img/structure/B2787213.png)

![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)